5-Phenylazepan-2-one

Catalog No.
S1906851
CAS No.
7500-39-2
M.F
C12H15NO
M. Wt
189.25 g/mol
Availability
In Stock
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5-Phenylazepan-2-one

CAS Number

7500-39-2

Product Name

5-Phenylazepan-2-one

IUPAC Name

5-phenylazepan-2-one

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c14-12-7-6-11(8-9-13-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14)

InChI Key

STAHPHVAVALBIH-UHFFFAOYSA-N

SMILES

C1CC(=O)NCCC1C2=CC=CC=C2

Canonical SMILES

C1CC(=O)NCCC1C2=CC=CC=C2

5-Phenylazepan-2-one is a cyclic compound belonging to the class of azepanes, characterized by a seven-membered ring that includes one nitrogen atom. Its molecular formula is C12H15NOC_{12}H_{15}NO and it features a phenyl group at the 5-position of the azepane ring. This compound is notable for its structural properties, which allow it to participate in various

, including:

  • Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives using reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, leading to the formation of amines and other reduced derivatives.
  • Substitution: The compound can participate in substitution reactions where functional groups on the azepane ring are replaced by other groups, often facilitated by halogens or nucleophiles.

Research indicates that 5-Phenylazepan-2-one exhibits potential biological activity, particularly in pharmacological contexts. It has been studied for its interactions with various biological macromolecules, suggesting that it may modulate the activity of certain enzymes and receptors. Preliminary studies have shown promise for its use as a therapeutic agent, particularly in treating neurological disorders due to its ability to influence neuronal activity .

The synthesis of 5-Phenylazepan-2-one typically involves cyclization reactions starting from appropriate precursors. Common methods include:

  • Cyclization of Ketones: A typical approach involves the reaction of a phenyl-substituted ketone with an amine under controlled conditions, often using solvents like ethanol or methanol and applying heat.
  • Catalytic Methods: Some synthetic routes employ catalysts to facilitate the cyclization process, enhancing yield and selectivity.
  • Industrial Production: On an industrial scale, production may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield .

5-Phenylazepan-2-one has several applications across various fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic properties, particularly in drug development for neurological conditions.
  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Industrial Use: Utilized in the production of specialty chemicals and advanced materials due to its stability and reactivity .

Studies on the interactions of 5-Phenylazepan-2-one with biological systems have revealed its potential to bind with neurotransmitter receptors. This interaction may lead to modulation of neurotransmitter activity, which could be beneficial in treating disorders such as anxiety or depression. The specific mechanisms of action are still under investigation, but initial findings suggest that this compound could influence neuronal signaling pathways positively .

Several compounds share structural similarities with 5-Phenylazepan-2-one. Here are some notable examples:

Compound NameStructure DifferencesUnique Features
5-Methyl-5-phenylazepan-2-oneContains a methyl group at the 5-positionEnhanced lipophilicity due to methyl group
5-Phenylazepan-2-oneLacks methyl group at the 5-positionServes as a direct comparison
5-Methylazepan-2-oneLacks phenyl group at the 5-positionMay exhibit different biological activities
5-Nitro-6-phenylpiperidin-2-oneContains a nitro group instead of phenylExhibits different reactivity patterns

Uniqueness

5-Phenylazepan-2-one stands out due to its specific substitution pattern at the 5-position with a phenyl group, imparting distinct chemical properties that influence both its reactivity and biological activity. This unique structure allows it to serve as a versatile intermediate in organic synthesis while also showing promise in therapeutic applications .

5-Phenylazepan-2-one is a heterocyclic organic compound classified as an azepane derivative. Its structure consists of a seven-membered azepane ring with a ketone functional group at the second position and a phenyl substituent at the fifth carbon (Figure 1). The systematic IUPAC name, 5-phenylazepan-2-one, follows the numbering convention that prioritizes the ketone group (position 2) while assigning the lowest possible locant to the phenyl group (position 5) . The molecular formula is C₁₂H₁₅NO, with a molecular weight of 189.25 g/mol . Alternative names include hexahydro-5-phenyl-2H-azepin-2-one and 5-phenyl-2-azepanone, though these are largely obsolete in modern nomenclature .

The compound’s SMILES notation, C1CC(=O)NCCC1C2=CC=CC=C2, and InChIKey, STAHPHVAVALBIH-UHFFFAOYSA-N, provide unambiguous representations of its structure, emphasizing the cyclic amide framework and aromatic substitution . Its topological polar surface area (29.1 Ų) and logP value (2.07) suggest moderate hydrophilicity and lipophilicity, respectively, influencing its solubility in polar aprotic solvents like dimethylformamide .

Historical Context in Heterocyclic Chemistry

Azepanes, seven-membered nitrogen-containing rings, have historically been less studied than their five- or six-membered counterparts (pyrrolidines, piperidines). The synthesis of 5-phenylazepan-2-one emerged alongside advancements in cyclization and rearrangement techniques in the mid-20th century. Early methods relied on Beckmann rearrangements of cyclohexanone oximes, a strategy borrowed from caprolactam production . However, the introduction of phenyl groups necessitated specialized approaches, such as Friedel-Crafts acylations and ring-expansion reactions, to stabilize the reactive intermediate .

The compound’s significance grew with the discovery of azepane derivatives in bioactive natural products, such as the Stemona alkaloids, which exhibit insecticidal properties . Innovations in asymmetric catalysis, particularly the use of cinchona alkaloids in Morita–Baylis–Hillman reactions, further enabled stereoselective syntheses of functionalized azepanes . Today, 5-phenylazepan-2-one serves as a versatile intermediate in medicinal chemistry and materials science, reflecting its evolving role in heterocyclic research .

Beckmann Rearrangement Approaches

The Beckmann rearrangement constitutes one of the most fundamental and widely employed strategies for azepanone synthesis, proceeding through the acid-catalyzed conversion of ketoximes to lactams [1] [2] [4]. This transformation exhibits exceptional stereospecificity, with the migrating group being anti-periplanar to the leaving group on nitrogen [2] [5].

Cyclohexanone Oxime Intermediate Pathways

The classical approach to azepanone formation begins with the preparation of appropriately substituted cyclohexanone oximes [6] [7]. These intermediates serve as key precursors in the ring-expansion sequence leading to seven-membered lactams. The oxime formation typically proceeds through treatment of the corresponding ketone with hydroxylamine hydrochloride under basic conditions [6].

Research has demonstrated that cyclohexanone oximes undergo efficient Beckmann rearrangement to yield caprolactam derivatives in yields ranging from 65-85% [1] [2]. The reaction mechanism involves initial protonation of the oxime hydroxyl group, followed by stereospecific migration of the trans-disposed carbon substituent and subsequent hydrolysis to afford the lactam product [5] [4].

Acid-Catalyzed Rearrangement Mechanisms

The mechanistic pathway of the Beckmann rearrangement proceeds through a concerted or stepwise process depending on the substrate structure and reaction conditions [5] [4]. Computational studies indicate that for cyclohexanone derivatives, the rearrangement typically follows a stepwise mechanism involving nitrilium ion intermediates [5].

The choice of acid catalyst significantly influences reaction efficiency and selectivity. Traditional catalysts include concentrated sulfuric acid, polyphosphoric acid, and the classical Beckmann solution comprising acetic acid, hydrochloric acid, and acetic anhydride [2] [4]. Modern adaptations employ milder conditions using tosic acid or Lewis acids such as aluminum chloride, which provide improved functional group tolerance [4].

Cyclization Strategies for Azepanone Core Formation

Contemporary synthetic approaches to azepanone scaffolds increasingly rely on cyclization methodologies that directly construct the seven-membered ring from acyclic precursors [8] [9] [3]. These strategies offer enhanced flexibility in introducing substitution patterns and functional groups.

Intramolecular Amide Bond Formation

Intramolecular amide bond formation represents a powerful strategy for azepanone construction, particularly when applied to appropriately functionalized linear precursors [10] [11] [12]. This approach typically involves the cyclization of omega-amino acids or their activated derivatives under basic or neutral conditions.

Recent developments in this area include the use of transition-metal-free conditions for ring expansion of amino acid derivatives [9] [13]. These protocols demonstrate broad substrate scope and good functional group tolerance, with yields typically ranging from 54-85% [9]. The methodology proves particularly valuable for the preparation of densely functionalized azepines under mild reaction conditions.

The mechanism of intramolecular cyclization proceeds through nucleophilic attack of the amino group on an activated carboxyl derivative, followed by ring closure to form the seven-membered lactam [10] [11]. The success of this approach depends critically on conformational factors that preorganize the substrate for cyclization [14].

Ring-Expansion Techniques

Ring-expansion methodologies provide an alternative route to azepanone formation through the enlargement of smaller cyclic systems [7] [15] [16]. The hydroxyalkyl azide-mediated ring expansion developed by Aubé and coworkers exemplifies this approach, converting substituted cyclohexanones to enantiomerically enriched azepanones [7] [15].

This methodology involves treatment of the ketone substrate with a chiral azidopropanol derivative in the presence of boron trifluoride etherate as Lewis acid promoter [15]. The resulting lactam products are obtained with high enantiopurity following removal of the chiral auxiliary through a two-stage process [15]. Yields for 5-substituted azepanones typically range from 62-94% with excellent stereochemical control [7] [15].

Alternative ring-expansion strategies include photochemical approaches using nitrene intermediates [3] [16]. These methods employ 2-aryloxyaryl azides as precursors, which undergo photochemical decomposition to generate singlet nitrenes that insert into aromatic systems followed by ring expansion [3] [16].

Functionalization of Preformed Azepanone Scaffolds

The introduction of aromatic substituents into azepanone frameworks often requires specialized functionalization strategies applied to preformed lactam scaffolds [17] [18] [19]. These approaches offer complementary access to substituted derivatives that may be difficult to prepare through direct cyclization methods.

Phenyl Group Introduction via Friedel-Crafts Alkylation

Friedel-Crafts alkylation provides a direct method for introducing phenyl substituents into azepanone rings [17] [18] [20]. This electrophilic aromatic substitution reaction proceeds through carbocation intermediates generated from alkyl halides in the presence of Lewis acid catalysts [17] [18].

The application of Friedel-Crafts methodology to azepanone substrates requires careful optimization of reaction conditions to avoid competing reactions and achieve acceptable yields [21] [20]. Typical conditions employ aluminum chloride, ferric chloride, or boron trifluoride etherate as Lewis acid catalysts in non-nucleophilic solvents such as dichloromethane or carbon disulfide [17] [18] [20].

Limitations of the Friedel-Crafts alkylation include potential carbocation rearrangements and the requirement for electron-rich aromatic systems [17] [20]. Additionally, the azepanone nitrogen must be appropriately protected to prevent coordination with the Lewis acid catalyst [18] [19].

Electrophilic Aromatic Substitution Modifications

Beyond classical Friedel-Crafts conditions, modern electrophilic aromatic substitution strategies offer expanded opportunities for azepanone functionalization [19] [22] [23]. These include metal-catalyzed cross-coupling reactions, which provide access to a broader range of aromatic substituents under milder conditions [19].

Palladium-catalyzed coupling reactions have proven particularly valuable for the introduction of aryl groups into azepanone systems [19]. These transformations typically proceed through oxidative addition, transmetalation, and reductive elimination sequences, offering high functional group tolerance and stereochemical control [19].

Recent advances in this area include the development of copper-catalyzed azide-alkyne cycloaddition reactions for the preparation of triazole-substituted azepanones [8]. These methodologies expand the scope of accessible heterocyclic frameworks and provide handles for further synthetic elaboration [8].

X-ray crystallography represents the gold standard for determining the three-dimensional molecular structure of 5-Phenylazepan-2-one in the solid state. The crystallographic analysis provides definitive information about bond lengths, bond angles, torsional angles, and the overall molecular conformation adopted in the crystal lattice [1] [2].

Crystal System and Space Group Determination

The crystallographic characterization of 5-Phenylazepan-2-one is expected to reveal a crystal system typical of organic heterocycles. Based on structural analogies with related seven-membered lactams, the compound likely crystallizes in either a monoclinic or triclinic crystal system [1] [2]. The most probable space groups include P21/c or P-1, which are commonly observed for organic molecules of similar molecular weight and functionality [3].

Molecular Geometry and Bond Parameters

X-ray diffraction analysis provides precise measurements of bond lengths and angles within the 5-Phenylazepan-2-one structure. The lactam carbonyl group (C=O) is expected to exhibit a bond length of approximately 1.23-1.25 Å, consistent with typical amide carbonyls [1] [4]. The carbon-nitrogen bond in the lactam functionality shows partial double-bond character due to resonance, resulting in a shortened C-N bond length of approximately 1.32-1.34 Å compared to typical single C-N bonds [2] [5].

The seven-membered ring adopts a specific conformation that minimizes both angle strain and torsional strain. Crystallographic studies of analogous seven-membered heterocycles demonstrate that these rings typically adopt chair or twist-chair conformations to achieve optimal geometry [6] [7].

Bond TypeExpected Length (Å)Typical Range
C=O (lactam)1.23-1.251.22-1.26
C-N (lactam)1.32-1.341.30-1.36
C-C (aromatic)1.39-1.401.38-1.42
C-C (aliphatic)1.52-1.541.50-1.56

Ring Conformation Analysis

The seven-membered azepanone ring in 5-Phenylazepan-2-one exhibits conformational flexibility, but X-ray crystallography captures the most stable conformation in the solid state. Literature studies on seven-membered rings indicate that chair and twist-chair conformations are most commonly observed [8] [9]. The phenyl substituent at the 5-position influences the ring conformation through steric interactions and may stabilize specific conformational arrangements [10].

Intermolecular Interactions and Crystal Packing

The crystal packing of 5-Phenylazepan-2-one is dominated by intermolecular hydrogen bonding involving the lactam NH group as a donor and the carbonyl oxygen as an acceptor [11] [12]. These N-H···O hydrogen bonds typically exhibit distances of 2.8-3.2 Å and form extended hydrogen-bonded networks that stabilize the crystal structure [2] [13].

Nuclear Magnetic Resonance Spectroscopic Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive information about the solution-state structure and dynamics of 5-Phenylazepan-2-one. Both ¹H and ¹³C Nuclear Magnetic Resonance techniques reveal detailed information about the electronic environment of individual nuclei and conformational behavior in solution [14] [15].

¹H/¹³C Nuclear Magnetic Resonance Signatures

¹H Nuclear Magnetic Resonance Spectroscopic Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 5-Phenylazepan-2-one exhibits characteristic signals that reflect the molecular structure and conformational dynamics. The aromatic protons of the phenyl ring appear in the typical aromatic region at 7.0-7.5 parts per million, displaying the expected coupling patterns for a monosubstituted benzene ring [16] [17].

The seven-membered ring protons appear as complex multipets in the aliphatic region (1.5-3.5 parts per million). The methylene protons adjacent to the lactam nitrogen (N-CH₂) are particularly deshielded and appear around 3.0-3.5 parts per million due to the electron-withdrawing effect of the nitrogen atom [18] [19]. The proton at the 5-position bearing the phenyl substituent appears as a characteristic multiplet around 2.8-3.2 parts per million, with its chemical shift influenced by both the phenyl ring and the ring environment [20].

¹³C Nuclear Magnetic Resonance Spectroscopic Characteristics

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 5-Phenylazepan-2-one. The lactam carbonyl carbon appears significantly downfield at approximately 175-180 parts per million, characteristic of amide carbonyls [21] [22]. The aromatic carbons of the phenyl ring exhibit signals in the 125-140 parts per million region, with the quaternary aromatic carbon typically appearing around 140-145 parts per million [23].

The aliphatic carbons of the seven-membered ring appear in the 20-60 parts per million region. The carbon bearing the phenyl substituent (C-5) is particularly characteristic, appearing around 45-55 parts per million due to the deshielding effect of the aromatic ring [24] [25].

Carbon TypeChemical Shift (ppm)Multiplicity
C=O (lactam)175-180Singlet
C-aromatic125-140Singlet
C-5 (CHPh)45-55Doublet
CH₂-N40-45Triplet
Ring CH₂20-35Triplet

Dynamic Conformational Studies

Variable Temperature Nuclear Magnetic Resonance Analysis

Dynamic Nuclear Magnetic Resonance studies reveal the conformational flexibility of the seven-membered ring in 5-Phenylazepan-2-one. Variable temperature experiments demonstrate characteristic line broadening and coalescence phenomena associated with conformational exchange processes [26] [27].

At ambient temperature, the Nuclear Magnetic Resonance spectra typically show averaged signals due to rapid conformational interconversion on the Nuclear Magnetic Resonance timescale. As the temperature is lowered, the rate of conformational exchange decreases, leading to line broadening and eventually to the observation of separate signals for different conformations [28] [29].

Conformational Exchange Kinetics

The activation barriers for ring inversion in seven-membered lactams are typically in the range of 6-12 kilocalories per mole, making these processes observable by dynamic Nuclear Magnetic Resonance techniques [30] [31]. The exchange rates can be quantified using line-shape analysis, providing valuable information about the energy barriers and kinetic parameters for conformational interconversion [32] [33].

The phenyl substituent at the 5-position is expected to influence the conformational dynamics by introducing additional steric constraints and potentially stabilizing specific conformational states [34] [35]. Studies on related seven-membered ring systems show that substituents can significantly affect both the relative stabilities of different conformations and the barriers for interconversion [36] [37].

Computational Modeling Insights

Computational chemistry methods provide powerful tools for understanding the structural and conformational properties of 5-Phenylazepan-2-one at the molecular level. Density Functional Theory calculations offer detailed insights into electronic structure, conformational preferences, and energetic relationships [38] [39].

Density Functional Theory (DFT) Calculations

Methodological Considerations for Seven-Membered Ring Systems

Density Functional Theory calculations on 5-Phenylazepan-2-one require careful selection of computational methods to accurately describe the conformational landscape of the seven-membered ring. The B3LYP functional with the 6-311G(d,p) basis set has proven effective for studying similar heterocyclic systems [40] [41]. Alternative functionals such as M06-2X may provide improved description of weak interactions and dispersion forces that are important in conformational analysis [42] [43].

Geometry Optimization and Conformational Analysis

Computational studies begin with systematic conformational searches to identify low-energy structures of 5-Phenylazepan-2-one. Multiple starting geometries corresponding to different ring conformations (chair, twist-chair, boat, and twist-boat) are optimized to locate stable minima on the potential energy surface [44] [45].

The phenyl substituent introduces additional complexity to the conformational analysis, as its orientation relative to the seven-membered ring affects both the relative energies and the barriers between conformations [46] [47]. Density Functional Theory calculations reveal that the chair conformation is typically most stable for seven-membered lactams, with twist-chair conformations lying within 2-4 kilocalories per mole of the global minimum [48] [49].

Electronic Structure and Molecular Properties

Density Functional Theory calculations provide detailed information about the electronic structure of 5-Phenylazepan-2-one, including charge distributions, molecular orbital energies, and electrostatic properties [50] [51]. The lactam functionality exhibits characteristic electronic features, with significant electron density localized on the oxygen atom and partial positive charge on the carbonyl carbon [52] [53].

The molecular electrostatic potential surface reveals regions of electrophilic and nucleophilic character that are important for understanding reactivity and intermolecular interactions [54] [55]. The nitrogen lone pair in the lactam shows reduced basicity compared to simple amines due to conjugation with the carbonyl group [56] [57].

Torsional Strain Analysis in Seven-Membered Rings

Conformational Energy Landscape

Torsional strain analysis provides crucial insights into the conformational preferences and dynamics of 5-Phenylazepan-2-one. Seven-membered rings experience a delicate balance between angle strain and torsional strain, with different conformations representing different compromises between these competing factors [58] [59].

Computational studies reveal that the total ring strain in seven-membered saturated heterocycles is typically 6-9 kilocalories per mole, intermediate between the high strain of small rings and the negligible strain of six-membered rings [60] [61]. The introduction of a lactam functionality and phenyl substituent modulates this intrinsic ring strain through electronic and steric effects [62] .

Ring Inversion Pathways and Barriers

Torsional strain analysis elucidates the pathways for ring inversion in 5-Phenylazepan-2-one. The most favorable inversion pathways typically involve pseudorotational motion through twist conformations, with activation barriers in the range of 8-14 kilocalories per mole [64] [65].

The phenyl substituent at the 5-position influences these inversion processes by creating asymmetric energy barriers for different inversion pathways [66] [67]. Calculations show that conformations placing the phenyl group in pseudoequatorial positions are generally favored over those with pseudoaxial arrangements [68] [69].

Comparative Analysis with Related Ring Systems

Computational comparisons with six-membered and eight-membered analogs reveal the unique conformational characteristics of seven-membered rings [70] [71]. While six-membered rings adopt well-defined chair conformations with minimal strain, and eight-membered rings exhibit significant flexibility with multiple low-energy conformations, seven-membered rings occupy an intermediate position with moderate strain and restricted but observable conformational mobility [72] [73].

The torsional strain profile of 5-Phenylazepan-2-one reflects the characteristic features of seven-membered ring systems: significant but not prohibitive strain in most conformations, with chair and twist-chair forms being most accessible [74] [75]. These computational insights provide a theoretical framework for understanding the experimental observations from X-ray crystallography and Nuclear Magnetic Resonance spectroscopy [76] [77].

ConformationRelative Energy (kcal/mol)Ring Strain Component
Chair0.0Minimal torsional strain
Twist-Chair2-4Moderate torsional strain
Boat5-8Higher torsional strain
Twist-Boat8-12Maximum strain

XLogP3

1.7

Other CAS

7500-39-2

Dates

Last modified: 08-16-2023

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